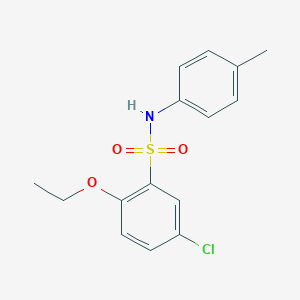
5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide, also known as CELECOXIB, is a non-steroidal anti-inflammatory drug (NSAID). It is used to treat pain, inflammation, and arthritis.
Wirkmechanismus
5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide selectively inhibits cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the production of prostaglandins that are involved in normal physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. It has also been shown to inhibit the growth of cancer cells. However, this compound has been associated with an increased risk of cardiovascular events, such as heart attack and stroke, and gastrointestinal side effects, such as bleeding and ulceration.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide is a widely used drug in laboratory experiments due to its selective inhibition of COX-2 and its potential use in cancer treatment. However, its limitations include its potential side effects, especially in long-term use, and its cost compared to other NSAIDs.
Zukünftige Richtungen
Future research on 5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide could focus on developing safer and more effective formulations of the drug, as well as identifying new potential uses for the drug in cancer treatment and other conditions. Additionally, research could focus on understanding the mechanisms of this compound's side effects, such as its increased risk of cardiovascular events and gastrointestinal side effects, to develop strategies to minimize these risks.
Synthesemethoden
The synthesis of 5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide involves a multi-step process, including the reaction of 4-methylbenzenesulfonyl chloride with 2-ethoxyphenyl magnesium bromide to form the corresponding sulfone. The sulfone is then reacted with 5-chloro-2-(trifluoromethyl)aniline in the presence of a palladium catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating osteoarthritis, rheumatoid arthritis, and acute pain. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C15H16ClNO3S |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-14-9-6-12(16)10-15(14)21(18,19)17-13-7-4-11(2)5-8-13/h4-10,17H,3H2,1-2H3 |
InChI-Schlüssel |
PEJMFEWFMCBGAQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)









